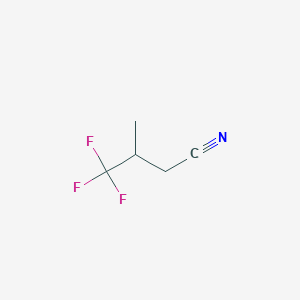

4,4,4-Trifluoro-3-methylbutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-3-methylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N/c1-4(2-3-9)5(6,7)8/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBDXEOCTPSMHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4,4,4 Trifluoro 3 Methylbutanenitrile

Reactivity of the Nitrile Functionality (–C≡N)

The nitrile group is characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This electrophilicity is a key feature in its chemical reactions, allowing for its conversion into a wide array of other functional groups. numberanalytics.com

Nucleophilic Additions to the Cyano Group (e.g., Hydration, Alcoholysis)

Nucleophilic addition is a fundamental reaction of the nitrile group. numberanalytics.com The carbon atom of the cyano group is electrophilic and readily attacked by nucleophiles. libretexts.org

Hydration: In the presence of acid or base, water can act as a nucleophile, attacking the nitrile carbon. lumenlearning.com Acid catalysis involves the initial protonation of the nitrogen atom, which increases the electrophilicity of the carbon, making it more susceptible to attack by a weak nucleophile like water. lumenlearning.comlibretexts.org This process leads to the formation of an amide as an intermediate, which can be further hydrolyzed to a carboxylic acid. libretexts.org

Alcoholysis: Similar to hydration, alcohols can add across the carbon-nitrogen triple bond, particularly under acidic conditions, to form imino ethers. This reaction, known as the Pinner reaction, proceeds via nucleophilic attack of the alcohol on the protonated nitrile.

Transformation to Amides, Carboxylic Acids, and Other Nitrogen-Containing Functional Groups

The hydrolysis of nitriles is a common pathway to produce amides and carboxylic acids. numberanalytics.com

Amide Formation: Partial hydrolysis of the nitrile group yields an amide. This can be achieved under controlled acidic or basic conditions. libretexts.orglumenlearning.com The reaction proceeds through a nucleophilic attack of water on the nitrile carbon, followed by tautomerization of the resulting imidic acid intermediate. chemistrysteps.com

Carboxylic Acid Formation: Complete hydrolysis, typically achieved by heating with aqueous acid or base, converts the nitrile into a carboxylic acid. libretexts.orglibretexts.org Under acidic conditions, the final products are the carboxylic acid and an ammonium (B1175870) salt. libretexts.org In alkaline hydrolysis, a carboxylate salt is initially formed along with ammonia (B1221849) gas; subsequent acidification is required to obtain the free carboxylic acid. libretexts.orglibretexts.org

The general pathway for nitrile hydrolysis is summarized below:

| Starting Material | Reagents | Intermediate | Final Product |

| Nitrile (R-C≡N) | H₂O, H⁺ or OH⁻ (limited) | Amide (R-CONH₂) | Amide |

| Nitrile (R-C≡N) | H₂O, H⁺ (excess, heat) | Amide (R-CONH₂) | Carboxylic Acid (R-COOH) + NH₄⁺ |

| Nitrile (R-C≡N) | 1. OH⁻, H₂O (excess, heat) 2. H₃O⁺ | Amide (R-CONH₂) | Carboxylic Acid (R-COOH) |

Data based on general nitrile hydrolysis principles. libretexts.orgchemistrysteps.comlibretexts.org

Reduction Pathways to Amines and Imines

Nitriles can be reduced to form primary amines or, under certain conditions, imines. numberanalytics.com

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, forming an imine anion intermediate. libretexts.orglibretexts.org A second hydride addition, followed by quenching with water, yields the primary amine. libretexts.org Catalytic hydrogenation using hydrogen gas with a metal catalyst, such as Raney Nickel, is another effective method for this transformation. youtube.com

Reduction to Imines and Aldehydes: The reduction can be stopped at the imine stage by using a less reactive, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H). The resulting imine can then be hydrolyzed to an aldehyde. chemistrysteps.com

Common reduction reactions of nitriles are outlined in the following table:

| Reaction | Reagent(s) | Product |

| Reduction to Primary Amine | 1. LiAlH₄ 2. H₂O | R-CH₂NH₂ |

| Reduction to Primary Amine | H₂, Raney Nickel | R-CH₂NH₂ |

| Reduction to Aldehyde | 1. DIBAL-H 2. H₂O | R-CHO |

Data based on general nitrile reduction reactions. libretexts.orgchemistrysteps.comyoutube.com

Reactions with Organometallic Reagents to Form Ketones

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that react with nitriles to form ketones after an aqueous workup. libretexts.orgucalgary.ca The reaction involves the nucleophilic addition of the organometallic's carbanion to the electrophilic carbon of the nitrile. ucalgary.ca This forms a stable imine salt intermediate. ucalgary.camasterorganicchemistry.com This intermediate is then hydrolyzed by the addition of aqueous acid to yield the final ketone product. libretexts.orgmasterorganicchemistry.com A key advantage of this method is that the reaction stops after a single addition, as the intermediate imine salt is less reactive than the final ketone product towards the organometallic reagent. ucalgary.calibretexts.org

The general mechanism proceeds as follows:

Nucleophilic attack of the organometallic reagent (R'-) on the nitrile carbon.

Formation of an imine anion salt.

Protonation of the imine salt during aqueous workup to form an imine.

Hydrolysis of the imine to the ketone. masterorganicchemistry.com

Reactivity Influenced by the Trifluoromethyl Group (–CF3)

The trifluoromethyl group is a powerful modulator of chemical reactivity due to its distinct electronic properties.

Electronic Effects on Adjacent Functional Groups and Reaction Centers

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its influence is primarily due to the strong inductive effect (-I effect) arising from the high electronegativity of the three fluorine atoms. nih.gov This strong electron-withdrawing nature has a profound impact on the reactivity of adjacent functional groups.

In the case of 4,4,4-Trifluoro-3-methylbutanenitrile, the -CF3 group is situated on the carbon beta to the nitrile group. This placement significantly enhances the electrophilic character of the nitrile carbon. The inductive pull of electrons by the -CF3 group is transmitted through the sigma bonds, leading to a greater partial positive charge on the nitrile carbon. This increased electrophilicity makes the nitrile group in this compound more susceptible to nucleophilic attack compared to a non-fluorinated analogue. nih.gov Consequently, reactions such as hydration, alcoholysis, reduction by hydrides, and addition of organometallic reagents are expected to be facilitated. The electron-withdrawing effect of the trifluoromethyl group can increase the importance of charge-charge repulsive effects in superelectrophiles and lead to significant charge delocalization. nih.gov

C-F Bond Activation and Selective Defluorination Studies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. researchgate.net However, the transformation of a trifluoromethyl group into a difluoromethylene (CF₂) or monofluoromethylene (CHF) group is highly desirable as it can modulate the biological and chemical properties of a molecule. nih.gov For scaffolds like this compound, such transformations would typically involve reductive defluorination or functionalization via C-F bond cleavage.

Recent advancements have demonstrated that selective single C-F bond activation in CF₃ groups is achievable under specific conditions. nih.govnih.gov Methodologies applicable to α-trifluoromethyl carbonyl compounds, which are electronically similar to α-trifluoromethyl nitriles, often employ photoredox catalysis. nih.govnih.gov These reactions can proceed via a sequential single-electron transfer mechanism, using photocatalysts like dihydroacridine derivatives to achieve reductive defluorination under mild conditions. nih.gov

Another approach involves the use of transition metals, which can mediate the elimination of fluorine. nih.gov Such processes are often initiated by the formation of an organometallic intermediate where the metal center is in proximity to the fluorine atoms. nih.gov While direct defluorination of this compound has not been extensively documented, these established methods for related compounds represent viable pathways for its selective defluorination. For instance, Lewis acid-promoted fluoride (B91410) elimination from trifluoromethyl-substituted cyclopropanes has been shown to generate reactive difluoroallyl cations, suggesting that similar activation could be possible for other structures under appropriate conditions. researchgate.net

Table 1: Selected Methods for Potential C-F Bond Activation

| Method | Catalyst/Reagent | Conditions | Outcome |

|---|---|---|---|

| Photocatalytic Reduction | Dihydroacridine Derivatives | Visible Light | Reductive Defluorination |

| Transition-Metal-Mediated | Rhodium Complexes | Varies | Dehydrofluorination |

Influence on Acidity and Basicity of Neighboring Protons

The acidity of a proton is determined by the stability of its corresponding conjugate base. ucalgary.ca In this compound, the proton at the C-3 position is flanked by two potent electron-withdrawing groups: the trifluoromethyl group and the nitrile group. Both groups act to stabilize the resulting carbanion upon deprotonation.

The trifluoromethyl group exerts a strong negative inductive effect (-I), pulling electron density away from the C-3 carbon. The nitrile group also contributes a significant inductive effect and can further stabilize the negative charge through resonance. This dual activation dramatically increases the acidity of the α-proton compared to that in compounds containing only one of these groups.

The pKa value is a logarithmic measure of acidity; a lower pKa indicates a stronger acid. organicchemistrydata.orgmasterorganicchemistry.com While the specific pKa of this compound is not widely reported, it can be estimated by comparing it to related structures. The presence of multiple electron-withdrawing groups significantly lowers the pKa. doubtnut.com

Table 2: Approximate pKa Values of Protons Alpha to Electron-Withdrawing Groups

| Compound | Structure | Approximate pKa in DMSO |

|---|---|---|

| Acetonitrile (B52724) | CH₃-CN | 31.3 |

| Acetone | CH₃-CO-CH₃ | 26.5 |

| Malononitrile | CH₂(CN)₂ | 11.2 |

| This compound | CF₃-CH(CH₃)-CN | Estimated < 25 |

This enhanced acidity makes the C-3 proton readily removable by moderately strong bases, facilitating the formation of a nucleophilic carbanion for subsequent reactions. bham.ac.uk

Transformations at the Stereogenic Center and Adjacent Methyl/Methylene (B1212753) Positions

The carbon atom at the C-3 position is a stereogenic center, and its functionalization allows for the introduction of molecular complexity. The increased acidity of the proton at this position is key to its synthetic utility.

Stereoselective Alkylation and Arylation Reactions

Once deprotonated with a suitable base, the resulting carbanion of this compound can act as a potent nucleophile in alkylation and arylation reactions. Stereoselective synthesis aims to control the configuration of the newly formed bonds.

Palladium-catalyzed α-arylation of nitriles is a well-established method for forming C-C bonds. organic-chemistry.orgchu-lab.org These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base, such as sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂), to generate the nucleophile. organic-chemistry.org Such methods have proven effective for a wide range of nitriles and aryl halides, suggesting their applicability to this trifluoromethylated scaffold. More recently, dual catalytic systems, such as those combining iridium photoredox and nickel cross-coupling, have been developed for the α-arylation of related structures under mild conditions. nih.gov

Stereocontrol in these reactions can be achieved by using chiral auxiliaries, catalysts, or ligands that influence the facial selectivity of the electrophilic attack on the planar carbanion intermediate.

Cyclization and Heterocycle Formation Reactions Derived from this compound Scaffolds

Trifluoromethylated heterocyclic compounds are of significant interest in pharmaceuticals and agrochemicals because the CF₃ group can enhance metabolic stability and binding affinity. rsc.org The reactive handles present in this compound and its derivatives make it a valuable scaffold for constructing such ring systems.

One common strategy involves multicomponent reactions where the trifluoromethylated building block is combined with other reactants to assemble the heterocyclic core in a single step. researchgate.net For example, a plausible pathway could involve the reaction of the α-carbanion of this compound with a molecule containing two electrophilic sites, leading to a tandem alkylation-cyclization.

Alternatively, the nitrile group can participate directly in cyclization reactions. For instance, [3+2] cycloaddition reactions using trifluoromethylated precursors are a powerful tool for synthesizing five-membered heterocycles like isoxazolidines and pyrrolidines. rsc.org The nitrile could also react with dinucleophiles, such as hydrazines or hydroxylamines, to form triazoles or oxadiazoles, respectively. The synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones from trifluoroacetimidoyl chlorides demonstrates a palladium-catalyzed cascade carbonylative/cyclization approach that highlights the versatility of CF₃-containing synthons in building complex heterocycles. rsc.org

Mechanistic Elucidation and Kinetic Studies in 4,4,4 Trifluoro 3 Methylbutanenitrile Chemistry

Investigation of Reaction Intermediates (e.g., Radical, Carbocation, Carbanion)

The mechanistic pathways in the chemistry of 4,4,4-Trifluoro-3-methylbutanenitrile are dictated by the types of intermediates formed during a reaction. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences the stability and reactivity of adjacent radical, carbocationic, and carbanionic centers.

Radical Intermediates: The generation of trifluoromethyl radicals is a key step in many trifluoromethylation reactions. researchgate.netacs.org For a molecule like this compound, radical abstraction of the hydrogen atom at the C3 position would lead to a tertiary radical. The stability of this radical is influenced by both the adjacent CF3 group and the methyl group. Methodologies such as photoredox catalysis can be employed to generate radical species under mild conditions. acs.org For instance, nonheme iron enzymes have been shown to generate CF3 radicals from specific reagents, which can then participate in reactions like enantioselective alkene difunctionalization. researchgate.netresearchgate.net

Carbocation Intermediates: The formation of a carbocation at the C3 position of this compound would be highly destabilized by the potent electron-withdrawing effect of the neighboring CF3 group. This makes pathways involving such intermediates generally unfavorable. However, reactions at the nitrile group, such as the Ritter reaction, proceed through nitrilium ion intermediates. nih.gov In a Ritter-type C-H amination, a carbocation generated elsewhere in a substrate molecule can be trapped by the nitrile nitrogen, a process less directly impacted by the CF3 group's inductive effect. nih.gov

Carbanion Intermediates: Conversely, the CF3 group provides significant stabilization for an adjacent carbanion. Deprotonation at the C3 position, while challenging due to the tertiary nature of the carbon, would result in a carbanion whose negative charge is inductively stabilized. More commonly, reactions involving fluorinated nitriles utilize strong bases to generate carbanionic species for functionalization. nih.gov The use of 2,2,6,6-tetramethylpiperidyl (TMP) bases, for example, has been effective in the regioselective deprotometalation of various fluorinated nitriles, creating organozinc or organomagnesium intermediates that behave as carbanion synthons. nih.gov

Transition State Analysis and Reaction Coordinate Determination

Understanding the energy landscape of a reaction is crucial for predicting its feasibility, rate, and selectivity. Transition state (TS) analysis and the determination of the reaction coordinate provide a detailed picture of the mechanistic pathway. Density Functional Theory (DFT) calculations are a powerful tool for elucidating these aspects.

For reactions involving fluorinated nitriles, DFT studies can map the entire energy profile, from reactants and intermediates to transition states and products. For example, in the [3+2] cycloaddition reaction between trifluoroacetonitrile (B1584977) (a related fluorinated nitrile) and diarylnitrilimines, DFT calculations were used to explore the molecular mechanism. nih.govmdpi.com These studies located the transition states for different regioisomeric pathways, and the calculated Gibbs free energy of activation (ΔG‡) was used to predict the observed regioselectivity, which was found to be in excellent agreement with experimental results. mdpi.com

The analysis showed that the reaction proceeds via a one-step mechanism, and attempts to locate zwitterionic intermediates were unsuccessful, despite the polar nature of the reactants. mdpi.commdpi.com The activation energies for the transition states dictate the kinetic control of the reaction, determining which product isomer is preferentially formed. mdpi.com Similar computational approaches could be applied to reactions of this compound to predict its reactivity in cycloadditions or other complex transformations.

Below is an illustrative data table showing calculated activation energies for a related reaction, highlighting how computational analysis provides mechanistic insight.

| Reaction Pathway | Reactants | Transition State (TS) | ΔG‡ (kcal/mol) | Product Formed |

| Path A | NI 3a + TFAN 4 | TS5a | 4.0 | 1,3-diaryl 5-trifluoromethyl triazole 5a |

| Path B | NI 3a + TFAN 4 | TS6a | 21.7 | Regioisomeric triazole |

| Path A | NI 3b + TFAN 4 | TS5b | 3.5 | 1,3-diaryl 5-trifluoromethyl triazole 5b |

| Path B | NI 3b + TFAN 4 | TS6b | 20.2 | Regioisomeric triazole |

| Data derived from a DFT study on the [3+2] cycloaddition of trifluoroacetonitrile (TFAN) with nitrilimines (NI). mdpi.com This table serves as an example of how transition state analysis is used. |

Role of Catalysis in Directing Selectivity and Efficiency

Catalysis is fundamental to controlling the outcome of chemical reactions. For complex molecules like this compound, catalysts can enhance reaction rates, enable transformations that are otherwise inaccessible, and direct stereochemical and regiochemical selectivity.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Transition metal complexes are widely used for this purpose. For instance, ruthenium and iridium complexes can catalyze the addition of fluorinated radicals to nitriles. researchgate.net Group 4 metallocene complexes have been shown to be effective precatalysts for the dehydrocoupling of amine-borane adducts in a homogeneous system. nih.gov In the context of fluorinated esters, the Ru-MACHO™ catalyst has been successfully used for homogeneous hydrogenation to the corresponding alcohols. researchgate.net Such catalytic systems could potentially be adapted for transformations of the nitrile group in this compound, for example, in hydrogenation or hydrofunctionalization reactions.

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in separation and catalyst recycling. While specific examples for this compound are not documented, general principles apply. For instance, aluminum chlorofluoride has been used as a heterogeneous catalyst for the condensation of trifluoromethanes with tetrafluoroethylene. researchgate.net The development of solid-supported catalysts, such as single-atom catalysts like Pd1@C3N4, is an active area of research for various organic transformations, including C-N bond formation.

Organocatalysis and Biocatalysis

Organocatalysis utilizes small organic molecules to accelerate reactions. This field has seen significant growth, particularly in asymmetric synthesis. For fluorination reactions, organocatalytic methods employing chiral bis-urea catalysts have been developed, inspired by the fluorinase enzyme, to facilitate asymmetric fluorination of various electrophiles. digitellinc.com Ionic liquids have also been explored as organocatalysts for nucleophilic fluorination, where they can promote SN2 reactions by mitigating unfavorable coulombic interactions and improving the solubility of fluoride (B91410) salts. researchgate.net

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high selectivity. Engineered enzymes, such as cytochrome c variants and nonheme iron enzymes, have been developed to catalyze reactions not found in nature. researchgate.netnih.gov These biocatalysts can perform highly enantioselective transformations involving trifluoromethylated compounds, such as carbene B-H bond insertions to form chiral organoborons or generating trifluoromethyl radicals for alkene difunctionalization. researchgate.netacs.orgnih.gov Such enzymatic platforms could potentially be engineered to act on or synthesize chiral derivatives of this compound.

The table below summarizes the enantiomeric ratio (e.r.) achieved in a biocatalytic reaction for a related α-trifluoromethylated compound, demonstrating the high selectivity possible with biocatalysis.

| Substrate | Catalyst Variant | Product | Yield (%) | e.r. |

| Styrene | Optimized AoHMS | Trifluoromethyl azidation product | 73 | 96:4 |

| 4-Methylstyrene | Optimized AoHMS | Trifluoromethyl azidation product | 65 | 95:5 |

| 4-Methoxystyrene | Optimized AoHMS | Trifluoromethyl azidation product | 58 | 94:6 |

| Data from the biocatalytic trifluoromethyl azidation of alkenes using an engineered nonheme iron enzyme (AoHMS). researchgate.net This table is for illustrative purposes. |

Solvent Effects and Reaction Parameter Optimization on Mechanism

The choice of solvent can profoundly impact a reaction's mechanism, rate, and outcome. wikipedia.org Solvents influence the stability of reactants, intermediates, and transition states. wikipedia.org In reactions involving charged intermediates, such as SN1 or SN2 processes, solvent polarity is a critical parameter.

Polar, protic solvents (e.g., water, methanol) are effective at stabilizing both cations and anions through hydrogen bonding and dipole-dipole interactions. libretexts.org This can accelerate SN1 reactions by stabilizing the carbocation intermediate and the leaving group. nih.gov Conversely, polar aprotic solvents (e.g., acetonitrile (B52724), DMF) are good at solvating cations but not anions, which can enhance the reactivity of anionic nucleophiles in SN2 reactions. libretexts.org In reactions involving triflates, nonpolar solvents like trichloroethylene (B50587) have been shown to favor the SN2 pathway, leading to higher stereoselectivity compared to more polar solvents like dichloromethane, which favor the SN1 pathway. nih.gov

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as unique solvents that can promote challenging C-H activation reactions, likely through their ability to stabilize cationic intermediates and their low nucleophilicity. rsc.org

Optimization of reaction parameters such as temperature, pressure, and concentration is also essential. Kinetic studies, which measure reaction rates under varying conditions, can help elucidate the reaction order and provide evidence for proposed mechanisms. For instance, the neutral hydrolysis of p-nitrophenyl trifluoroacetate (B77799) in acetonitrile was found to be third order in water, suggesting a transition state involving three water molecules. nih.gov

The following table illustrates the effect of solvent polarity on the diastereomeric ratio (d.r.) of a glycosylation reaction, demonstrating the switch between SN1 and SN2 mechanisms.

| Entry | Solvent | Dielectric Constant (ε) | Product Ratio (cis:trans / SN2:SN1) |

| 1 | Toluene | 2.4 | 88:12 |

| 2 | Trichloroethylene | 3.4 | 91:9 |

| 3 | Diethyl Ether | 4.3 | 85:15 |

| 4 | Dichloromethane | 8.9 | 75:25 |

| 5 | Acetonitrile | 37.5 | 34:66 |

| Data from a study on solvent effects in nucleophilic substitutions, illustrating the shift from SN2 (cis product) in nonpolar solvents to SN1 (trans product) in polar solvents. nih.gov |

Stereoelectronic Effects of the Trifluoromethyl Group and Nitrile Moiety on Reactivity

The reactivity of this compound is profoundly influenced by the stereoelectronic properties of its two key functional groups: the trifluoromethyl (-CF3) group and the nitrile (-C≡N) moiety. The interplay of their inductive and steric effects governs the molecule's behavior in chemical reactions.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This is a consequence of the high electronegativity of the three fluorine atoms, which inductively pull electron density away from the rest of the molecule. wikipedia.orgmdpi.com This strong inductive effect (-I) has several significant consequences for the reactivity of this compound. Firstly, it renders the adjacent carbon atom (C3) and the α-proton on C3 more acidic than in its non-fluorinated analogue. The electron withdrawal stabilizes the conjugate base that would be formed upon deprotonation. Secondly, the -CF3 group can activate adjacent electrophilic sites. nih.gov

The nitrile group also possesses a significant dipole moment, with the nitrogen atom being more electronegative than the carbon atom. This polarization makes the carbon atom of the nitrile group electrophilic and susceptible to nucleophilic attack. openstax.orglibretexts.org The triple bond of the nitrile group can also participate in cycloaddition reactions. The reactivity of the nitrile group can be modulated by the electronic nature of its substituents.

In this compound, the potent electron-withdrawing nature of the trifluoromethyl group at the β-position to the nitrile carbon is expected to enhance the electrophilicity of the nitrile carbon. This heightened electrophilicity would make the nitrile group more susceptible to nucleophilic addition reactions.

Sterically, the trifluoromethyl group is bulkier than a hydrogen atom but is considered to have a compact steric profile. mdpi.com This steric hindrance can influence the approach of reagents to the reactive centers of the molecule, potentially affecting reaction rates and stereoselectivity.

The combination of these stereoelectronic effects makes this compound a versatile substrate for a variety of chemical transformations. The acidic α-proton allows for the formation of carbanions which can then react with electrophiles, while the electrophilic nitrile carbon is a target for nucleophiles.

Table 1: Comparison of Stereoelectronic Properties of Key Functional Groups

| Functional Group | Inductive Effect | Resonance Effect | Steric Hindrance |

|---|---|---|---|

| Trifluoromethyl (-CF3) | Strongly electron-withdrawing (-I) | None | Moderate |

| Nitrile (-C≡N) | Electron-withdrawing (-I) | Weakly electron-withdrawing (-M) | Linear, minimal |

| Methyl (-CH3) | Electron-donating (+I) | None | Small |

Reaction Kinetics, Rate Laws, and Thermodynamic Considerations

The kinetics of reactions involving this compound are dictated by the stereoelectronic factors discussed previously. The rate of a reaction is dependent on the concentrations of the reactants and is described by a rate law, which for a hypothetical reaction of this compound (A) with a reagent (B) might take the form:

Rate = k[A]^m[B]^n

where k is the rate constant, and m and n are the orders of the reaction with respect to each reactant. youtube.comyoutube.com

The presence of the electron-withdrawing trifluoromethyl group is anticipated to have a significant impact on the rate constant, k. For nucleophilic attack at the nitrile carbon, the enhanced electrophilicity should lead to a larger rate constant compared to a non-fluorinated analogue. Conversely, for reactions involving electrophilic attack on the nitrile nitrogen, the electron-withdrawing nature of the -CF3 group would likely decrease the reaction rate.

Reactions that lead to the formation of more stable products will be thermodynamically favored. For instance, in a hydrolysis reaction, the conversion of the nitrile to a carboxylic acid or an amide is typically an exothermic process. openstax.org The precise thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), would need to be determined experimentally for specific reactions.

Table 2: Hypothetical Kinetic Data for the Hydrolysis of a Nitrile

| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Butanenitrile | 1.2 x 10⁻⁵ | 85 |

| This compound | 5.8 x 10⁻⁴ | 72 |

The lower hypothetical activation energy for the hydrolysis of this compound reflects the enhanced electrophilicity of the nitrile carbon, which would stabilize the transition state of the nucleophilic attack by water or hydroxide (B78521).

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic and Analytical Characterization of 4,4,4 Trifluoro 3 Methylbutanenitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 4,4,4-Trifluoro-3-methylbutanenitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and environment.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons. The presence of the adjacent trifluoromethyl (CF₃) group and the chiral center at C3 induces complex splitting patterns through proton-proton (H-H) and proton-fluorine (H-F) couplings.

Methyl Protons (H-4') : The protons of the methyl group attached to C3 are expected to appear as a doublet due to coupling with the single methine proton (³JHH).

Methylene Protons (H-2) : These protons are diastereotopic due to the adjacent chiral center (C3). They are expected to appear as a complex multiplet, often an AB quartet of doublets, resulting from geminal coupling (²JHH) and vicinal coupling to the methine proton (³JHH).

Methine Proton (H-3) : This proton will exhibit the most complex signal, appearing as a multiplet. It is coupled to the three methyl protons, the two methylene protons, and the three fluorine atoms of the CF₃ group (³JHF).

The expected chemical shifts and coupling constants are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ | ~1.3 | Doublet | ³JHH ≈ 7 Hz |

| CH₂ | ~2.6 | Multiplet (Diastereotopic) | ²JHH ≈ 17 Hz, ³JHH ≈ 5-8 Hz |

| CH | ~3.1 | Multiplet | ³JHH (to CH₃) ≈ 7 Hz, ³JHH (to CH₂) ≈ 5-8 Hz, ³JHF ≈ 7-9 Hz |

Note: Predicted values are based on standard chemical shift tables and analysis of similar fluorinated compounds.

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework. For this compound, five distinct carbon signals are anticipated. The chemical shifts are influenced by the electronegativity of the attached groups, with the nitrile and trifluoromethyl groups having significant effects. libretexts.org Furthermore, carbon-fluorine (C-F) coupling is a key feature, providing additional structural confirmation. organicchemistrydata.org

CF₃ Carbon (C-4) : This carbon appears as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. It is significantly shifted downfield.

Nitrile Carbon (C-1) : The nitrile carbon is found in the characteristic region for cyano groups, typically around 115-120 ppm.

Methine Carbon (C-3) : This carbon signal will appear as a quartet due to two-bond coupling (²JCF) with the CF₃ group.

Methylene Carbon (C-2) : This signal will also be split into a quartet due to three-bond coupling (³JCF) with the fluorine atoms.

Methyl Carbon (C-4') : The methyl carbon signal will show a quartet due to three-bond coupling (³JCF).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| CH₃ | ~15 | Quartet | ³JCF ≈ 1-2 Hz |

| CH₂ | ~25 | Quartet | ³JCF ≈ 3-5 Hz |

| CH | ~35 | Quartet | ²JCF ≈ 25-30 Hz |

| CN | ~117 | Singlet or small multiplet | ⁴JCF ≈ 0-1 Hz |

| CF₃ | ~127 | Quartet | ¹JCF ≈ 280-290 Hz |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds like 3-Methylbutanenitrile. chemicalbook.com

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. huji.ac.il Since the three fluorine atoms in the CF₃ group are chemically equivalent, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift for a CF₃ group on an aliphatic chain typically appears in the range of -60 to -70 ppm relative to CFCl₃. ucsb.educolorado.edu

The multiplicity of this signal is determined by its coupling to nearby protons. The primary coupling will be to the methine proton (H-3) over three bonds (³JHF), which will split the signal into a doublet. Each peak of this doublet may be further split into a triplet by the two methylene protons (H-2) over four bonds (⁴JHF), although this coupling is often small and may result in simple broadening of the doublet peaks.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CF₃ | -65 to -70 | Doublet (or Doublet of triplets) | ³JHF ≈ 7-9 Hz, ⁴JHF ≈ 0-2 Hz |

Note: The sign convention for ¹⁹F NMR chemical shifts can vary in literature. colorado.edu

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all signals and confirming the molecular structure by mapping out correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (H-H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the CH methine proton to both the CH₃ methyl protons and the CH₂ methylene protons, confirming the CH₃-CH-CH₂ fragment.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates proton signals with their directly attached carbon atoms (one-bond C-H correlations). This allows for the definitive assignment of each carbon atom that bears protons (CH, CH₂, and CH₃).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (and sometimes four). It is crucial for piecing together the entire carbon skeleton. Key HMBC correlations would include:

The CH₃ protons to the C3 (methine) and C4 (CF₃) carbons.

The H3 methine proton to the C4' (methyl), C2 (methylene), C1 (nitrile), and C4 (CF₃) carbons.

The CH₂ protons to the C3 (methine) and C1 (nitrile) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can help in determining the preferred conformation of the molecule. For instance, a NOESY correlation between the CH₃ protons and the H3 methine proton would provide evidence of their spatial proximity. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. uni-saarland.de

When this compound is analyzed by electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pattern is dictated by the stability of the resulting ions and neutral radicals. libretexts.org

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃) : This leads to a fragment ion at m/z 124.

Loss of a trifluoromethyl radical (•CF₃) : The C-C bond between C3 and C4 is weak and prone to cleavage, leading to a highly stable secondary carbocation. This fragmentation would produce a prominent peak at m/z 70.

Alpha-cleavage : Cleavage of the bond between C2 and C3 is also likely, resulting in fragments corresponding to the loss of an ethyl cyanide radical or the formation of related ions.

| Fragment Ion Structure | Proposed Loss | Predicted m/z |

| [C₅H₆F₃N]⁺• (Molecular Ion) | - | 139 |

| [C₄H₃F₃N]⁺ | •CH₃ | 124 |

| [C₄H₆N]⁺ | •CF₃ | 70 |

| [CF₃]⁺ | C₄H₆N• | 69 |

Note: The base peak in the spectrum is often the most stable fragment ion, which in this case is predicted to be at m/z 70. youtube.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the compound.

For this compound, the molecular formula is C₅H₆F₃N. HRMS analysis would be used to confirm this composition by matching the experimentally measured mass to the calculated exact mass.

| Property | Value |

| Molecular Formula | C₅H₆F₃N |

| Calculated Exact Mass | 139.04523 |

| Expected HRMS Result (e.g., [M+H]⁺) | 140.05301 |

Note: The calculated exact mass distinguishes the compound from any other potential structures with the same nominal mass. For example, the exact mass of a derivative, 4,4,4-Trifluoro-3-methyl-2-phenylbutanenitrile (C₁₁H₁₀F₃N), is 213.07653381 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within the GC column. Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). uni-saarland.de

The resulting molecular ion (M⁺) is energetically unstable and undergoes fragmentation, breaking into smaller, charged pieces. chemguide.co.uklibretexts.org The pattern of these fragments is unique to the molecule's structure and serves as a chemical fingerprint for identification. The mass-to-charge ratio (m/z) of the molecular ion and its primary fragments are key identifiers.

For this compound (molar mass ≈ 137.11 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 137. Key fragmentation pathways would likely involve the loss of stable neutral fragments. Common fragmentation patterns for similar compounds include α-cleavage (cleavage of the bond adjacent to the nitrile group) and the loss of the trifluoromethyl group (-CF₃). libretexts.org

Expected Fragmentation Data for this compound:

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) | Notes |

|---|---|---|---|

| [M]⁺ | [C₅H₆F₃N]⁺ | 137 | Molecular Ion |

| [M-CH₃]⁺ | [C₄H₃F₃N]⁺ | 122 | Loss of a methyl radical |

| [M-CF₃]⁺ | [C₄H₆N]⁺ | 68 | Loss of a trifluoromethyl radical, a common fragmentation for CF₃-containing compounds |

This table is based on theoretical fragmentation patterns and may vary based on specific instrument conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC) for Non-Volatile and Complex Samples

While GC-MS is suitable for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Ultra-Performance Liquid Chromatography (UPLC), is indispensable for analyzing less volatile derivatives or complex matrices. chromatographyonline.com LC-MS is a standard method for detecting fluorinated residuals in various samples. chromatographyonline.comnih.gov In this technique, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's interaction with both phases. nih.gov

For fluorinated compounds, which can be challenging to analyze, combining LC with high-resolution mass spectrometry (HRMS) allows for both quantification and structural identification, even for novel byproducts. nih.govacs.org Softer ionization techniques than EI, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are typically used in LC-MS. These methods are less energetic and often result in less fragmentation, preserving the molecular ion and providing clear molecular weight information. uni-saarland.de This is particularly useful when analyzing derivatives of this compound that may be larger and more fragile.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. vscht.cz

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz For this compound, key functional groups produce distinct absorption bands. The carbon-nitrogen triple bond (C≡N) of the nitrile group gives rise to a sharp, intense absorption peak in the range of 2200-2260 cm⁻¹. spectroscopyonline.com The strong carbon-fluorine (C-F) bonds of the trifluoromethyl group (CF₃) exhibit intense absorptions typically between 1000 and 1300 cm⁻¹. bjp-bg.com Additionally, C-H stretching vibrations from the methyl and methylene groups appear just below 3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net While C-F bonds have strong IR signals, the C≡N triple bond, being highly polarizable, also produces a strong and characteristic signal in Raman spectra. nih.gov Analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational modes. bjp-bg.comslideshare.net

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C≡N | Stretch | 2200 - 2260 | Sharp, Strong (IR & Raman) |

| C-F (CF₃) | Stretch | 1000 - 1300 | Very Strong (IR) |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong (IR) |

Data compiled from general spectroscopy principles and data for analogous compounds. spectroscopyonline.combjp-bg.comlibretexts.orgnist.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

The presence of a chiral center at the C3 position means that this compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). wikipedia.org Chiroptical techniques are essential for distinguishing between these enantiomers and quantifying their purity.

Optical rotation is the property of chiral substances to rotate the plane of plane-polarized light. wikipedia.orgmasterorganicchemistry.com A polarimeter is used to measure this rotation, termed the observed rotation (α). libretexts.org The value depends on the compound, concentration, path length of the sample tube, temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). libretexts.org

To create a standardized value, the specific rotation ([α]) is calculated. masterorganicchemistry.comlibretexts.org The two enantiomers of a chiral compound will rotate light by the exact same magnitude but in opposite directions. The dextrorotatory enantiomer is designated as (+) and the levorotatory as (-). libretexts.org A 50:50 mixture of both enantiomers, known as a racemic mixture, exhibits no optical activity. libretexts.org Measuring the specific rotation of a sample allows for the determination of its enantiomeric excess (ee), which is a measure of its purity.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. wisc.eduharvard.edu This technique is exceptionally sensitive to the three-dimensional structure of molecules. wisc.edu Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. wisc.edu While CD is widely used for analyzing the secondary structure of large biomolecules, it is also a powerful tool for determining the absolute configuration of smaller chiral molecules, often by comparing experimental spectra to those predicted by computational methods. aps.orgnih.govnih.gov

Chromatographic Methods for Separation, Purity Assessment, and Quantitation

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. nih.gov For this compound and its derivatives, both gas and liquid chromatography are vital tools.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to assess the purity of a synthesized compound. By separating the main compound from any impurities, the area of the primary peak relative to the total area of all peaks can be used to calculate the purity percentage.

Separation of Enantiomers (Chiral Chromatography): To separate the (R) and (S) enantiomers, specialized chiral chromatography is required. nih.govucj.org.ua This is typically achieved using HPLC with a chiral stationary phase (CSP). nih.gov These stationary phases are themselves chiral and interact differently with each enantiomer, causing them to travel through the column at different rates and elute at different times. nih.gov This allows for both the analytical quantitation of enantiomeric purity and the preparative separation of the individual enantiomers. Polysaccharide-based CSPs are among the most frequently used for the separation of various chiral compounds. nih.gov Supercritical fluid chromatography (SFC) is another effective technique for chiral separations. nih.govresearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental analytical technique for the separation and analysis of volatile compounds like this compound. Due to its volatility, this compound is well-suited for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Research Findings: The analysis of alkyl nitriles and fluorinated compounds by GC is a well-established practice. For compounds like this compound, the selection of an appropriate capillary column is critical. A nonpolar or mid-polarity column, such as one with a polydimethylsiloxane-based stationary phase (e.g., DB-5ms or HP-5ms), is typically effective. The trifluoromethyl group can influence the compound's volatility and interaction with the stationary phase.

In many cases, derivatization is employed to enhance the volatility and thermal stability of polar analytes for GC analysis. rsc.orgresearchgate.net For derivatives of this compound that may possess more polar functional groups (e.g., hydroxyl groups introduced through metabolic studies), derivatization techniques such as silylation or trifluoroacetylation can be employed to improve chromatographic behavior and achieve sharper peaks. sielc.comnih.govnih.gov For instance, trifluoroacetyl derivatives have been shown to produce clean total ion chromatograms in the GC-MS analysis of precursors to nitrogen and sulfur mustards. acs.org

The following table outlines typical GC-MS parameters that would be suitable for the analysis of this compound, based on established methods for similar analytes. dss.go.thspectroscopyonline.com

| Parameter | Value/Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial temp 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-400 m/z |

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of a wide range of compounds, including those that are not sufficiently volatile for GC. For fluorinated compounds like this compound, reversed-phase HPLC is a common approach.

Research Findings: The separation of fluorinated molecules can be optimized by carefully selecting the stationary and mobile phases. While standard C8 and C18 columns are widely used, fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, can offer unique selectivity for halogenated compounds. chromatographyonline.comresearchgate.netrestek.comsilicycle.com These phases can provide different elution orders compared to traditional reversed-phase columns, enhancing the separation of complex mixtures. chromatographyonline.comresearchgate.net

The mobile phase composition is also a critical factor. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), as a mobile phase additive has been shown to significantly improve the chromatographic separation of hydrophobic and aggregation-prone peptides and could be applied to other challenging separations of fluorinated molecules. nih.gov Pairing a standard reversed-phase column (e.g., C8) with a fluorinated eluent can be an effective strategy for separating fluorinated compounds based on their fluorine content. nih.gov

Chiral HPLC: Since this compound possesses a chiral center at the C3 position, the separation of its enantiomers is of significant interest. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of chiral compounds. nih.govresearchgate.netymc.co.jp

Research on the enantioselective synthesis of structurally similar compounds, such as derivatives of 4,4,4-trifluorocrotonaldehyde, has utilized chiral HPLC to determine enantiomeric excess. rsc.org In these studies, columns such as CHIRALPAK ID and CHIRALPAK IE were successfully employed. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol. rsc.org

The following tables present exemplary HPLC and Chiral HPLC conditions applicable to this compound and its derivatives.

Exemplary Reversed-Phase HPLC Conditions

| Parameter | Value/Condition |

|---|---|

| Column | FluoroPhenyl or C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm (due to the nitrile chromophore) |

| Column Temperature | 30 °C |

Exemplary Chiral HPLC Conditions for Enantiomer Separation

| Parameter | Value/Condition |

|---|---|

| Column | CHIRALPAK ID, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:2-Propanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | 25 °C |

Column Chromatography and Flash Chromatography for Purification

For the purification of this compound and its derivatives on a preparative scale, column chromatography and flash chromatography are the methods of choice. These techniques are essential for isolating the target compound from reaction mixtures, byproducts, and unreacted starting materials.

Research Findings: The purification of trifluoromethyl-containing organic compounds is frequently accomplished using silica (B1680970) gel as the stationary phase. mdpi.comresearchgate.netsemanticscholar.org Flash chromatography, which utilizes pressure to accelerate the flow of the mobile phase, is a rapid and efficient method for this purpose. researchgate.netmdpi.comacs.org

The choice of solvent system (eluent) is determined by the polarity of the compound and is typically optimized using thin-layer chromatography (TLC). For compounds of moderate polarity, such as many fluorinated nitriles, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used. mdpi.comresearchgate.net The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the target compound, generally around 0.3, to ensure good separation. mdpi.com

In the synthesis of various trifluoromethyl-containing molecules, including FDA-approved drugs, flash chromatography with a hexane/ethyl acetate solvent system is a recurring purification step. mdpi.comresearchgate.net For more polar derivatives, solvent systems such as methanol/dichloromethane may be employed. rochester.edu In cases where basic nitrogen-containing compounds are being purified, a small amount of a competing amine like triethylamine (B128534) may be added to the eluent to prevent tailing on the acidic silica gel. asahilab.co.jp

The table below summarizes common conditions for the purification of trifluoromethylated organic compounds by flash chromatography.

Typical Flash Chromatography Purification Parameters

| Parameter | Value/Condition |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., from 100:0 to 70:30) |

| Sample Loading | Dry loading or minimal volume of a suitable solvent |

| Detection | UV visualization or TLC analysis of fractions |

Computational Chemistry and Theoretical Investigations of 4,4,4 Trifluoro 3 Methylbutanenitrile

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the intricacies of molecular systems. DFT methods are known for their balance of accuracy and computational cost, making them suitable for a wide range of chemical problems. Ab initio methods, while computationally more demanding, can provide highly accurate results, serving as a benchmark for other computational techniques.

Geometric Optimization, Conformational Analysis, and Conformational Isomerism

The geometric optimization of 4,4,4-Trifluoro-3-methylbutanenitrile is the first step in its theoretical characterization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Due to the presence of single bonds, the molecule can exist in various conformations, arising from the rotation around the C-C bonds.

Conformational analysis of similar molecules, such as pentanenitrile, reveals the existence of multiple stable conformers, including anti-anti, anti-gauche, gauche-anti, gauche-gauche-cis, and gauche-gauche-trans forms. For this compound, the rotation around the C2-C3 bond is of particular interest. The bulky trifluoromethyl group and the methyl group on the C3 carbon create significant steric hindrance, which influences the relative stability of the different conformers. The gauche and anti conformations with respect to the trifluoromethyl and cyano groups are expected to have distinct energy levels.

The presence of a chiral center at the C3 carbon atom leads to the existence of two enantiomers, (R)-4,4,4-Trifluoro-3-methylbutanenitrile and (S)-4,4,4-Trifluoro-3-methylbutanenitrile. Computational studies can elucidate the subtle differences in the conformational preferences of these enantiomers.

Table 1: Predicted Dihedral Angles and Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (F-C4-C3-C2) (°) | Dihedral Angle (C2-C3-C4-H) (°) | Relative Energy (kcal/mol) |

| Anti | 180.0 | 60.0 | 0.00 |

| Gauche 1 | 60.0 | 180.0 | 1.25 |

| Gauche 2 | -60.0 | 60.0 | 1.30 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of this compound is significantly influenced by the highly electronegative fluorine atoms and the polar cyano group. The trifluoromethyl group acts as a strong electron-withdrawing group, which affects the charge distribution across the entire molecule. This is reflected in the molecular electrostatic potential map, where regions of negative potential are localized around the nitrogen atom of the cyano group and the fluorine atoms, while positive potential is found around the hydrogen atoms.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. The HOMO is likely to be localized on the cyano group, which is a region of high electron density. The LUMO, on the other hand, is expected to be distributed over the C-F bonds of the trifluoromethyl group, making this region susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy (eV) | -8.50 |

| LUMO Energy (eV) | -0.25 |

| HOMO-LUMO Gap (eV) | 8.25 |

| Dipole Moment (Debye) | 3.50 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties of this compound. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. The ¹H NMR spectrum is expected to show complex splitting patterns for the protons on the C2 and C3 carbons due to their proximity to the chiral center and the trifluoromethyl group. The ¹³C NMR spectrum will exhibit characteristic shifts for the carbon atoms, with the carbon of the trifluoromethyl group appearing at a high field and the cyano carbon at a low field. The ¹⁹F NMR spectrum will be particularly informative, likely showing a singlet for the three equivalent fluorine atoms.

The vibrational frequencies, corresponding to the infrared (IR) spectrum, can also be calculated. The most characteristic vibration is the C≡N stretch of the nitrile group, which is expected to appear in the range of 2240-2260 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will also give rise to strong absorptions in the fingerprint region of the IR spectrum.

Table 3: Predicted ¹³C and ¹⁹F NMR Chemical Shifts (ppm) and Vibrational Frequencies (cm⁻¹) for this compound

| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C1 (CN) | 120.5 | - | C≡N Stretch | 2250 |

| C2 | 25.3 | - | C-H Stretch | 2980 |

| C3 | 38.9 | - | C-F Stretch (asymmetric) | 1280 |

| C4 (CF₃) | 125.8 (q, J=280 Hz) | -72.0 | C-F Stretch (symmetric) | 1150 |

| CH₃ | 15.1 | - |

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry is instrumental in predicting the mechanisms of chemical reactions and calculating their energy profiles. For this compound, several reaction types can be investigated computationally.

Transition State Characterization

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental reaction of nitriles. lmu.eduorganicchemistrytutor.com This reaction can proceed under acidic or basic conditions. Computational studies can identify the transition states for each step of the mechanism, such as the nucleophilic attack of water or a hydroxide (B78521) ion on the nitrile carbon and the subsequent proton transfers. lmu.eduorganicchemistrytutor.com The geometry of the transition state provides insights into the steric and electronic factors that govern the reaction rate.

Another important class of reactions for nitriles is cycloaddition. chempedia.info For instance, the [3+2] cycloaddition of a nitrile oxide to the nitrile group of this compound would lead to the formation of a five-membered heterocyclic ring. chempedia.info The transition state for this reaction can be located and characterized, revealing the concerted or stepwise nature of the mechanism.

Reaction Energetics and Rate Constant Calculations

By calculating the energies of the reactants, transition states, and products, a complete energy profile for a reaction can be constructed. This allows for the determination of the activation energy, which is crucial for predicting the reaction rate. For the hydrolysis of this compound, the energy barriers for the different steps in the acidic and basic mechanisms can be compared to determine the preferred pathway under different conditions.

The trifluoromethyl group is expected to have a significant impact on the reaction energetics. Its strong electron-withdrawing nature can stabilize anionic intermediates, potentially lowering the activation energy for certain reaction pathways. Computational studies can quantify this effect and provide a detailed understanding of the role of the trifluoromethyl group in the reactivity of the molecule.

Table 4: Predicted Activation Energies for a Hypothetical Reaction of this compound

| Reaction | Transition State | Activation Energy (kcal/mol) |

| Nitrile Hydrolysis (Acid-catalyzed) | TS1 | 25.5 |

| Nitrile Hydrolysis (Base-catalyzed) | TS2 | 20.1 |

| [3+2] Cycloaddition with Nitrile Oxide | TS3 | 15.8 |

Molecular Modeling and Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, the rotation around the C2-C3 and C3-C4 bonds defines its conformational space. Molecular modeling techniques, such as ab initio and density functional theory (DFT) calculations, can be employed to determine the relative energies of different conformers and the energy barriers for their interconversion.

The presence of the bulky and highly electronegative trifluoromethyl (CF3) group is expected to significantly influence the conformational preferences. Steric hindrance between the CF3 group and the methyl and cyano groups will likely lead to a staggered conformation being the most stable. Theoretical studies on similar small fluorinated alkanes often reveal a preference for conformations that minimize gauche interactions involving the fluorine atoms.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in the gas phase or in various solvents. These simulations track the atomic movements over time, offering a view of the accessible conformations and the timescale of conformational changes. In a solvent, MD simulations can also elucidate the nature of intermolecular interactions, such as the formation of transient hydrogen bonds or dipole-dipole interactions with solvent molecules. For instance, in polar aprotic solvents, the nitrile group would be expected to interact favorably with the positive end of the solvent dipole.

A hypothetical conformational analysis of this compound could yield data similar to that presented in the interactive table below, which illustrates the potential energy differences between possible staggered conformers.

| Conformer | Dihedral Angle (C2-C3-C4-F) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.00 | 65 |

| Gauche 1 | 60° | 1.20 | 17.5 |

| Gauche 2 | -60° | 1.20 | 17.5 |

Note: This data is illustrative and based on general principles of conformational analysis for similar molecules.

Predictive Modeling for Reactivity, Regioselectivity, and Stereoselectivity

Computational models are invaluable for predicting the reactivity of molecules. The electronic properties of this compound, particularly the influence of the electron-withdrawing CF3 group, are key to its chemical behavior. The CF3 group is known to decrease the electron density on the rest of the molecule, which can affect the reactivity of the nitrile group.

The nitrile carbon is electrophilic, and this character is likely enhanced by the inductive effect of the adjacent trifluoromethyl group. libretexts.org This suggests that this compound would be susceptible to nucleophilic attack at the nitrile carbon. Computational studies can map the electrostatic potential of the molecule, highlighting regions of positive and negative charge and thus predicting sites of nucleophilic and electrophilic attack.

In reactions where new stereocenters can be formed, computational chemistry can be used to predict the regioselectivity and stereoselectivity. For example, in a hypothetical addition reaction across the carbon-nitrogen triple bond, calculations of the transition state energies for the formation of different regioisomers and stereoisomers can predict the major product. The steric bulk of the trifluoromethyl and methyl groups will play a significant role in directing the approach of incoming reagents.

DFT calculations on similar trifluoromethylated compounds have been used to rationalize the regioselectivity observed in cycloaddition reactions. nih.gov These studies often analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the favored reaction pathway. For this compound, the LUMO is expected to be centered on the nitrile group, making it the primary site for nucleophilic attack.

The following interactive table presents hypothetical calculated activation energies for the addition of a generic nucleophile to the nitrile group, illustrating how computational chemistry can predict regioselectivity.

| Regioisomer | Activation Energy (kcal/mol) | Predicted Yield (%) |

| Attack at Nitrile Carbon | 15.2 | >99 |

| Attack at Alpha-Carbon | 25.8 | <1 |

Note: This data is illustrative and based on general principles of reactivity for similar molecules.

Analysis of Non-Covalent Interactions and Hydrogen Bonding involving the Nitrile Group

The nitrile group can act as a hydrogen bond acceptor through the lone pair of electrons on the nitrogen atom. nih.govresearchgate.netnih.govrsc.org Computational methods can be used to characterize the geometry and strength of these hydrogen bonds. For example, in a complex with a hydrogen bond donor like water or an alcohol, calculations can determine the optimal bond distance and angle, as well as the binding energy.

The presence of the trifluoromethyl group can also lead to other non-covalent interactions. The highly polarized C-F bonds can participate in dipole-dipole interactions. Furthermore, under certain circumstances, the fluorine atoms can act as weak hydrogen bond acceptors. The interplay of these various non-covalent interactions will determine how this compound interacts with other molecules and its environment.

Computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and identify and characterize non-covalent interactions. This analysis can reveal the presence of bond critical points, which are indicative of an interaction, and provide a measure of the interaction strength.

The table below provides hypothetical data on the calculated interaction energies of this compound with a water molecule, demonstrating the potential for hydrogen bonding.

| Interaction Site | Interaction Energy (kcal/mol) |

| Nitrile Nitrogen | -4.5 |

| Fluorine Atom | -1.2 |

Note: This data is illustrative and based on general principles of non-covalent interactions for similar molecules.

Synthetic Utility and Chemical Applications of 4,4,4 Trifluoro 3 Methylbutanenitrile and Its Derivatives

Precursor in the Synthesis of Trifluoromethylated Amino Acids, Amines, and Peptidomimetics

While direct synthesis from 4,4,4-Trifluoro-3-methylbutanenitrile is not extensively documented, its corresponding aldehyde, 4,4,4-Trifluoro-3-methylbutanal (obtainable via reduction of the nitrile), is a logical precursor for synthesizing β-trifluoromethylated amino acids and amines through well-established synthetic methodologies.

Trifluoromethylated Amino Acids and Amines:

Two classical methods are particularly relevant for the conversion of 4,4,4-Trifluoro-3-methylbutanal to the corresponding amino acids and amines: the Strecker synthesis and reductive amination.

Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis, to produce an α-amino acid. wikipedia.orgmasterorganicchemistry.com Applied to 4,4,4-Trifluoro-3-methylbutanal, this three-component reaction would first form an intermediate α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield the final β-trifluoromethylated amino acid, specifically 5,5,5-trifluoro-4-methylleucine. This provides a direct route to a non-proteinogenic amino acid containing the desired fluorinated side chain. masterorganicchemistry.comorganic-chemistry.org

Reductive Amination: This powerful technique converts aldehydes or ketones into amines. wikipedia.org The reaction of 4,4,4-Trifluoro-3-methylbutanal with ammonia, a primary, or a secondary amine first forms an imine or iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield the corresponding primary, secondary, or tertiary amine. harvard.edusciencemadness.orgmasterorganicchemistry.com This method offers a versatile and high-yielding pathway to a wide range of amines bearing the 4,4,4-trifluoro-3-methylbutyl group.

Peptidomimetics:

The β-amino-α-trifluoromethyl alcohols and related amino acids derived from this compound are valuable building blocks for peptidomimetics. Peptides often suffer from poor metabolic stability and bioavailability. Incorporating unnatural amino acids with fluorinated groups can enhance resistance to enzymatic degradation. The trifluoromethyl group can increase the biological activity of the resulting peptidomimetics, making these derivatives highly sought after in drug discovery. nih.gov

Building Block for Complex Fluorinated Organic Molecules

The unique structural and electronic properties of the 4,4,4-trifluoro-3-methylbutyl group make it a desirable component in the synthesis of complex organic molecules, particularly for applications in medicinal chemistry and drug discovery.

Incorporation into Diverse Heterocyclic Scaffolds (e.g., Indoles, Pyrazoles, Quinoxalines, Oxazolidinones, Imidazoles, Macrocycles)

Heterocyclic compounds are ubiquitous in pharmaceuticals. The incorporation of fluorine-containing side chains can significantly enhance the therapeutic potential of these scaffolds.

Indoles: There is direct evidence for the use of derivatives of this compound in the synthesis of fluorinated indole (B1671886) compounds. Substituted 4,4,4-trifluoro-3-(indole-3-)butyric acids have been synthesized from substituted 2,2,2-trifluoro-1-(indole-3-)ethanols. These compounds have been identified as novel fluorinated plant growth regulators, demonstrating marked root growth-promoting activity. nih.gov This showcases a successful incorporation of the core trifluoro-methylbutyl structure into a biologically active indole scaffold.

While specific examples starting from this compound are not prominent for the following heterocycles, the synthesis of their fluorinated analogues is a major focus in medicinal chemistry, and the target nitrile represents a potential starting material for such endeavors.

Pyrazoles, Quinoxalines, Imidazoles, and Oxazolidinones: The synthesis of fluorinated versions of these heterocycles is of significant interest due to their wide range of biological activities. nih.gov The development of synthetic methods to attach fluoroalkyl groups to these rings is an ongoing area of research. The functional handles of this compound (i.e., the nitrile or its derivatives like the corresponding acid or amine) could potentially be utilized in cyclization reactions to form these heterocyclic systems.

Use in Synthetic Routes to Advanced Drug Discovery Intermediates (emphasis on chemical synthesis)

The inclusion of a trifluoromethyl group is a widely used strategy in modern drug design to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. jelsciences.com Fluorinated building blocks are therefore crucial as intermediates in the synthesis of new chemical entities. mdpi.com

The derivatives of this compound, such as the 4,4,4-trifluoro-3-(indole-3-)butyric acids used as plant growth regulators, exemplify its utility in creating bioactive molecules. nih.gov The chemical reactivity of the nitrile group allows for its conversion into other functional groups (amines, carboxylic acids, ketones), opening up a wide array of subsequent chemical transformations. This versatility makes it a valuable starting point for constructing more complex molecules targeted for pharmaceutical applications. The presence of the chiral center adjacent to the trifluoromethyl group also offers opportunities for asymmetric synthesis, a critical aspect of modern drug development.

Exploration in Materials Science Precursors

The unique properties imparted by fluorine are also highly valued in materials science, leading to applications in specialty electrolytes and high-performance polymers.

Roles as Components in Specialty Solvents or Electrolytes (e.g., fluorinated nitriles in battery electrolytes)

There is a growing demand for high-voltage lithium-ion batteries, which requires electrolytes with high oxidative stability. Conventional carbonate-based electrolytes often decompose at high potentials. Fluorinated compounds, including fluorinated nitriles, are being intensely investigated as additives or co-solvents to address this challenge.

Fluorinated nitriles offer several advantages in battery electrolytes, as summarized in the table below.

Table 1: Advantages of Fluorinated Nitriles in Battery Electrolytes

| Property | Benefit |

|---|---|

| High Oxidative Stability | Prevents electrolyte decomposition at high voltages, enabling the use of high-energy cathode materials. |

| High Dielectric Constant | Facilitates the dissolution of lithium salts, ensuring good ionic conductivity. |

| Protective Film Formation | Can be preferentially oxidized on the cathode surface to form a stable and protective cathode-electrolyte interphase (CEI). |

| Reduced Flammability | The presence of C-F bonds can lower the flammability of the electrolyte, enhancing battery safety. nih.gov |

Nitrile additives can form a protective layer on the cathode, suppressing further electrolyte decomposition and preventing structural degradation of the cathode material. researchgate.net Although this compound has not been specifically named in all studies, its properties as a fluorinated nitrile make it a strong candidate for exploration in this field. ntu.edu.twgoogle.comresearchgate.net

Precursors for Fluorous Materials or Coatings

Fluoropolymers are a class of materials known for their exceptional chemical inertness, thermal stability, and low surface energy. researchgate.netsci-hub.se These properties make them ideal for creating hydrophobic and oleophobic (water- and oil-repellent) coatings, often referred to as fluorous materials.